molecular formula C10H8F2O3 B1307992 4-(3,5-Difluorophenyl)-4-oxobutyric acid CAS No. 302912-30-7

4-(3,5-Difluorophenyl)-4-oxobutyric acid

Cat. No.: B1307992
CAS No.: 302912-30-7
M. Wt: 214.16 g/mol
InChI Key: SSBFKGDYTIRSOC-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butyric acid backbone

Scientific Research Applications

4-(3,5-Difluorophenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid can be achieved through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of a Grignard reagent derived from 3,5-difluorobromobenzene, which reacts with ethyl acetoacetate to form the intermediate, followed by hydrolysis and decarboxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-4-oxobutyric acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • 4-Cyano-3,5-difluorophenylboronic acid

Uniqueness

4-(3,5-Difluorophenyl)-4-oxobutyric acid is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a ketone functionality. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBFKGDYTIRSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394704
Record name 4-(3,5-Difluorophenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-30-7
Record name 3,5-Difluoro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Difluorophenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-Difluorophenyl)-4-oxobutyric acid
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